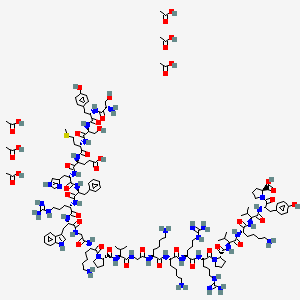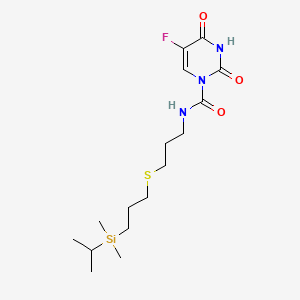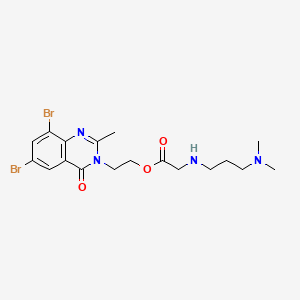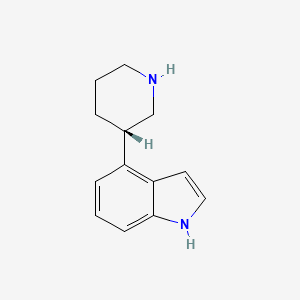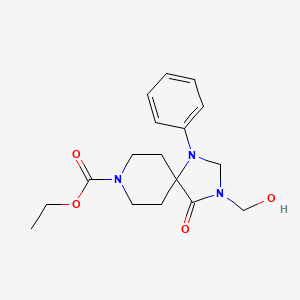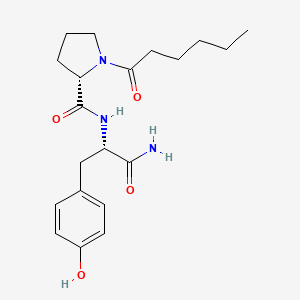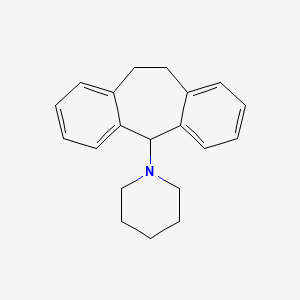
4-Thiatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiatridecane is an organic compound with the molecular formula C₁₂H₂₆S . It is a sulfide derivative, specifically a thioether, where a sulfur atom is bonded to two alkyl groups. The compound is also known by its systematic name, nonyl propyl sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiatridecane typically involves the reaction of 1-bromopropane with nonyl mercaptan in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in nonyl mercaptan attacks the carbon atom in 1-bromopropane, displacing the bromine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar nucleophilic substitution reactions, scaled up to industrial quantities. The reaction conditions would be optimized for yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Thiatridecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Reagents like and are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Scientific Research Applications
4-Thiatridecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of thioethers in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Thiatridecane involves its ability to interact with various molecular targets through its sulfur atom. The sulfur atom can form bonds with metals and other electrophilic species, making it a versatile compound in catalysis and coordination chemistry. The pathways involved often include the formation of intermediate complexes, which can then undergo further reactions to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
4-Thiatridecane: C₁₂H₂₆S
Dodecyl sulfide: C₁₂H₂₆S
Tetradecyl sulfide: C₁₄H₃₀S
Uniqueness
This compound is unique due to its specific chain length and the position of the sulfur atom within the molecule. This gives it distinct physical and chemical properties compared to other thioethers. For example, its boiling point, solubility, and reactivity can differ significantly from those of dodecyl sulfide and tetradecyl sulfide .
Properties
CAS No. |
62103-66-6 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
1-propylsulfanylnonane |
InChI |
InChI=1S/C12H26S/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3 |
InChI Key |
AQAOPNMAEGBYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


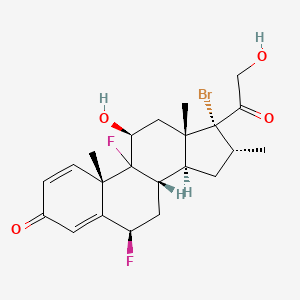


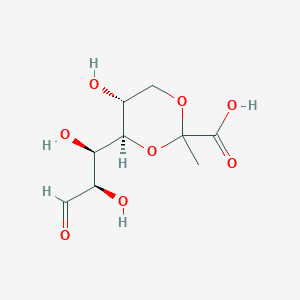
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
